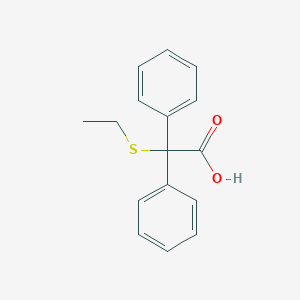

2-Ethylthio-2,2-diphenylacetic acid

Description

The exact mass of the compound 2-Ethylthio-2,2-diphenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Ethylthio-2,2-diphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylthio-2,2-diphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-2,2-diphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2S/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHYFCDORXGZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352913 | |

| Record name | 2-Ethylthio-2,2-diphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16036-85-4 | |

| Record name | 2-Ethylthio-2,2-diphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylthio-2,2-diphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylthio-2,2-diphenylacetic acid

Introduction

2-Ethylthio-2,2-diphenylacetic acid is a specialized organic molecule characterized by a quaternary alpha-carbon bearing two phenyl groups, a carboxylic acid moiety, and an ethylthio group. While not a widely commercialized compound, its structural motifs are of significant interest in medicinal chemistry and materials science. The diphenylacetic acid core is found in various pharmacologically active compounds, and the introduction of a sulfur-containing functional group can modulate a molecule's biological activity, metabolic profile, and material properties. This guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 2-Ethylthio-2,2-diphenylacetic acid, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The proposed pathway is a robust, two-stage process commencing with the synthesis of the precursor 2,2-diphenylacetic acid, followed by the strategic introduction of the ethylthio moiety.

Strategic Overview of the Synthesis Pathway

The synthesis of 2-Ethylthio-2,2-diphenylacetic acid is most logically approached through a two-part strategy. The first part involves the construction of the 2,2-diphenylacetic acid backbone. Subsequently, the second part focuses on the functionalization of the alpha-position to introduce the ethylthio group.

Caption: High-level overview of the proposed synthesis pathway.

Part 1: Synthesis of 2,2-Diphenylacetic Acid

The initial phase of the synthesis focuses on the preparation of the key precursor, 2,2-diphenylacetic acid. Several synthetic routes are available for this compound.[1] A well-established and high-yielding method is the reduction of benzilic acid, which will be detailed here.[1]

Reaction Scheme

Caption: Synthesis of 2,2-Diphenylacetic Acid from Benzilic Acid.

Experimental Protocol

This protocol is adapted from the well-vetted procedure found in Organic Syntheses.[1]

-

Apparatus Setup: In a 1-liter round-bottomed flask, place 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.

-

Initial Reaction: Allow the mixture to stand for 15-20 minutes, during which time the iodine will react.

-

Addition of Reactants: To the flask, add 5 mL of water and 100 g (0.44 mole) of benzilic acid.[1]

-

Reflux: Attach a reflux condenser and heat the mixture to a continuous boil for a minimum of 2.5 hours.[1]

-

Filtration: After the reaction is complete, filter the hot mixture with suction to remove the excess red phosphorus.

-

Precipitation: Slowly pour the hot filtrate into a cold, well-stirred solution of 20-25 g of sodium bisulfite in 1 liter of water. This will precipitate the diphenylacetic acid.[1]

-

Isolation and Purification: Filter the precipitated product with suction, wash with cold water, and dry thoroughly. For a crystalline product, recrystallize from approximately 500 mL of hot 50% alcohol.

Causality and Experimental Choices

-

Choice of Reducing Agent: The combination of red phosphorus and iodine in the presence of water generates hydriodic acid in situ. Hydriodic acid is a potent reducing agent capable of reducing the hydroxyl group of benzilic acid to a hydrogen atom.

-

Use of Sodium Bisulfite: The sodium bisulfite solution serves to quench any remaining iodine from the reaction mixture, preventing it from contaminating the final product.

-

Recrystallization: Recrystallization from aqueous alcohol is an effective method for purifying the diphenylacetic acid, removing any unreacted starting material or byproducts.

Part 2: Synthesis of 2-Ethylthio-2,2-diphenylacetic acid

This part of the synthesis involves a two-step process: the alpha-bromination of 2,2-diphenylacetic acid, followed by a nucleophilic substitution with sodium ethanethiolate.

Step 2a: α-Bromination of 2,2-Diphenylacetic Acid

The Hell-Volhard-Zelinskii reaction is the classic method for the alpha-bromination of carboxylic acids.[2][3] This reaction proceeds via the formation of an acid bromide intermediate, which more readily enolizes, allowing for bromination at the alpha-position.[2][3]

Caption: α-Bromination of 2,2-Diphenylacetic Acid.

-

Apparatus Setup: In a dry, three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 2,2-diphenylacetic acid.

-

Reagent Addition: Add a catalytic amount of phosphorus tribromide (PBr₃).

-

Bromination: Heat the mixture and add bromine (Br₂) dropwise from the dropping funnel. The reaction is typically conducted in an inert solvent such as carbon tetrachloride, although neat conditions can also be employed.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or ¹H NMR until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture and carefully quench any excess bromine. The crude 2-bromo-2,2-diphenylacetic acid can then be purified by recrystallization or column chromatography.

Step 2b: Nucleophilic Substitution with Sodium Ethanethiolate

The alpha-bromo carboxylic acid is a highly reactive substrate for Sₙ2 reactions.[2] Thiolates are excellent nucleophiles, and will readily displace the bromide to form the desired thioether.[4][5]

Sources

Unraveling the Enigma: A Technical Guide to the Mechanistic Void of 2-Ethylthio-2,2-diphenylacetic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

In the landscape of pharmacological research, it is not uncommon to encounter compounds with established structures yet undefined biological roles. 2-Ethylthio-2,2-diphenylacetic acid represents one such case. Despite its well-defined chemical identity, a thorough investigation of the current scientific literature reveals a significant gap in our understanding of its mechanism of action. This technical guide, therefore, deviates from a conventional mechanistic narrative. Instead, it aims to provide a transparent overview of the available data on structurally related compounds, critically assess the implications, and propose a scientifically rigorous path forward for future investigation. Our objective is to equip researchers with a foundational perspective to navigate this intriguing area of discovery.

I. The Current State of Knowledge: A Void in Direct Evidence

A comprehensive search of established scientific databases yields no direct studies detailing the mechanism of action, biological targets, or cellular effects of 2-Ethylthio-2,2-diphenylacetic acid. This absence of data necessitates a shift in focus towards understanding the pharmacological context provided by its close chemical relatives.

II. Pharmacological Profile of Structurally Related Compounds: The Muscarinic Connection

While direct evidence for the parent compound is lacking, research into its derivatives offers a compelling, albeit indirect, lead. A study on 5,5-diphenyl-5-ethylthio-2-pentynamines, which are derived from 2,2-diphenyl-2-ethylthioacetic acid, has revealed a complex and intriguing interaction with muscarinic acetylcholine receptors[1].

These derivatives have been shown to exhibit a peculiar pharmacological profile, acting as agonists at the M₂ subtype, antagonists at the M₃ and M₄ subtypes, and displaying an unusual, atropine-insensitive agonism at the M₁ subtype[1]. This multifaceted interaction with a critical family of G-protein coupled receptors suggests that the 2,2-diphenyl-2-ethylthioacetic acid scaffold may possess a fundamental affinity for muscarinic receptors.

Table 1: Summary of Muscarinic Receptor Activity of 2,2-diphenyl-2-ethylthioacetic acid Derivatives

| Receptor Subtype | Observed Activity | Reference |

| M₁ | Atypical Agonism (Atropine-Insensitive) | [1] |

| M₂ | Agonism | [1] |

| M₃ | Antagonism | [1] |

| M₄ | Antagonism | [1] |

This mixed agonist-antagonist profile, often referred to as "functional selectivity" or "biased agonism," is a topic of significant interest in modern pharmacology. It implies that these compounds may stabilize distinct receptor conformations, leading to the engagement of different downstream signaling pathways.

III. A Hypothetical Mechanism and a Roadmap for Future Research

Based on the activity of its derivatives, a primary hypothesis is that 2-Ethylthio-2,2-diphenylacetic acid may function as a modulator of muscarinic acetylcholine receptors . However, it is crucial to underscore that this is a speculative starting point, not a confirmed mechanism. The structural differences between the parent acid and its amine derivatives could lead to significant variations in pharmacological activity.

To elucidate the true mechanism of action of 2-Ethylthio-2,2-diphenylacetic acid, a systematic and multi-faceted experimental approach is warranted. The following protocols outline a logical progression for such an investigation.

A. Experimental Workflow for Mechanistic Elucidation

Caption: A proposed experimental workflow for the systematic investigation of 2-Ethylthio-2,2-diphenylacetic acid's mechanism of action.

B. Detailed Experimental Protocols

1. Receptor Binding Assays:

-

Objective: To determine if 2-Ethylthio-2,2-diphenylacetic acid directly binds to muscarinic receptors and to quantify its affinity and selectivity.

-

Methodology:

-

Prepare cell membrane homogenates from cell lines stably expressing individual human muscarinic receptor subtypes (M₁-M₅).

-

Incubate the membrane preparations with a known radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine).

-

Add increasing concentrations of 2-Ethylthio-2,2-diphenylacetic acid to compete with the radioligand for binding.

-

Following incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) from the IC₅₀ values to determine the binding affinity for each receptor subtype.

-

-

Rationale: This experiment will provide direct evidence of binding to muscarinic receptors and reveal any subtype selectivity.

2. Functional Assays (Calcium Mobilization):

-

Objective: To characterize the functional activity (agonist, antagonist, or allosteric modulator) of 2-Ethylthio-2,2-diphenylacetic acid at muscarinic receptors.

-

Methodology:

-

Culture cell lines expressing Gαq-coupled muscarinic receptors (M₁, M₃, M₅).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Measure baseline fluorescence.

-

To test for agonist activity, add increasing concentrations of 2-Ethylthio-2,2-diphenylacetic acid and measure changes in intracellular calcium levels.

-

To test for antagonist activity, pre-incubate the cells with increasing concentrations of 2-Ethylthio-2,2-diphenylacetic acid before stimulating with a known muscarinic agonist (e.g., carbachol).

-

Quantify the dose-dependent changes in fluorescence to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

-

Rationale: This assay will determine whether the compound activates the receptor, blocks the action of other agonists, or has no effect, thereby defining its functional nature.

C. Signaling Pathway Visualization: A Hypothetical Muscarinic Interaction

The following diagram illustrates the canonical signaling pathways downstream of muscarinic receptor activation, which would be the subject of investigation for 2-Ethylthio-2,2-diphenylacetic acid.

Caption: Potential intracellular signaling pathways modulated by muscarinic receptor engagement.

IV. Conclusion and Future Directions

The mechanism of action of 2-Ethylthio-2,2-diphenylacetic acid remains an open question and a promising avenue for pharmacological research. The existing data on its derivatives provides a compelling, albeit speculative, starting point for investigation centered on the muscarinic acetylcholine receptor system. The experimental roadmap outlined in this guide offers a rigorous and systematic approach to closing this knowledge gap. Elucidating the molecular targets and cellular effects of this compound could unveil novel pharmacological tools or therapeutic leads. It is our hope that this guide will serve as a catalyst for future research into this enigmatic molecule.

References

-

Ghelfi, F., Bisi, A., Belluti, F., Piazzi, L., Gobbi, S., Rampa, A., Bartolini, M., De Simone, A., Andrisano, V., & Valenti, P. (2003). Structure-activity relationships in 2,2-diphenyl-2-ethylthioacetic acid esters: unexpected agonistic activity in a series of muscarinic antagonists. Bioorganic & Medicinal Chemistry, 11(10), 2169-2176. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Ethylthio-2,2-diphenylacetic acid

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

2-Ethylthio-2,2-diphenylacetic acid is a carboxylic acid derivative featuring a quaternary carbon center bonded to two phenyl rings, a carboxylic acid group, and an ethylthio group. The structural elucidation and purity assessment of this and similar small molecules in pharmaceutical and chemical research are critically dependent on a suite of spectroscopic techniques. This guide provides a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Ethylthio-2,2-diphenylacetic acid. While experimental spectra for this specific molecule are not publicly available, this document leverages fundamental spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis. This approach offers researchers a valuable reference for the characterization of 2-Ethylthio-2,2-diphenylacetic acid and related chemical entities.

The molecular structure of 2-Ethylthio-2,2-diphenylacetic acid is presented below:

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O₂S | [1][2] |

| Molecular Weight | 272.36 g/mol | [1][2] |

| Melting Point | 127-129 °C | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Ethylthio-2,2-diphenylacetic acid, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the ethyl group protons, the aromatic protons of the two phenyl rings, and the acidic proton of the carboxylic acid.

Rationale for Predicted Chemical Shifts and Multiplicities:

-

Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Phenyl Protons (-C₆H₅): The ten protons on the two phenyl rings are expected to resonate in the aromatic region, approximately between 7.2 and 7.5 ppm. Due to the free rotation of the phenyl groups, the electronic environments of the ortho, meta, and para protons may be very similar, potentially leading to overlapping multiplets or a complex signal cluster.

-

Methylene Protons (-S-CH₂-CH₃): These two protons are adjacent to the sulfur atom and a methyl group. They are expected to appear as a quartet due to coupling with the three neighboring methyl protons. The electronegativity of the sulfur atom will cause a downfield shift, likely in the range of 2.5-2.9 ppm.

-

Methyl Protons (-S-CH₂-CH₃): These three protons are adjacent to the methylene group and will appear as a triplet. This signal is expected to be the most upfield, likely in the range of 1.2-1.5 ppm.

Summary of Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.0 - 13.0 | Broad Singlet | 1H | -COOH |

| 7.2 - 7.5 | Multiplet | 10H | Aromatic C-H |

| 2.5 - 2.9 | Quartet | 2H | -S-CH₂ -CH₃ |

| 1.2 - 1.5 | Triplet | 3H | -S-CH₂-CH₃ |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethylthio-2,2-diphenylacetic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the acidic proton.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to symmetry, the two phenyl rings may show fewer than 12 distinct signals.

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and is expected to appear significantly downfield, typically in the range of 170-180 ppm.

-

Aromatic Carbons (-C₆H₅): The carbons of the phenyl rings are expected to resonate in the 125-145 ppm region. The ipso-carbon (the carbon attached to the quaternary center) will likely be in the 140-145 ppm range, while the ortho, meta, and para carbons will appear between 125 and 130 ppm.

-

Quaternary Carbon (-C(Ph)₂-): The central quaternary carbon atom, bonded to two phenyl groups, a sulfur atom, and a carboxylic acid, will be deshielded and is expected to appear in the range of 55-65 ppm.

-

Methylene Carbon (-S-CH₂-CH₃): The carbon of the methylene group, bonded to the sulfur atom, is expected to resonate in the range of 25-35 ppm.

-

Methyl Carbon (-S-CH₂-CH₃): The terminal methyl carbon is the most shielded carbon and is expected to appear in the upfield region, around 10-15 ppm.

Summary of Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| 170 - 180 | C OOH |

| 140 - 145 | Aromatic ipso-C |

| 125 - 130 | Aromatic C -H |

| 55 - 65 | -C (Ph)₂- |

| 25 - 35 | -S-CH₂ -CH₃ |

| 10 - 15 | -S-CH₂-CH₃ |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: The same instrument as for ¹H NMR is used, but the spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands:

The IR spectrum of 2-Ethylthio-2,2-diphenylacetic acid is expected to show characteristic absorption bands for the carboxylic acid, aromatic rings, and the thioether linkage.

Rationale for Predicted Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹).

-

Aromatic C=C Stretch: Medium to weak intensity bands are expected in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the phenyl rings.

-

C-O Stretch (Carboxylic Acid): An absorption band corresponding to the C-O stretching of the carboxylic acid is expected in the 1210-1320 cm⁻¹ range.

-

C-S Stretch (Thioether): A weak absorption band for the C-S stretch is expected in the 600-800 cm⁻¹ region.

Summary of Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 3020 - 3080 | Medium | Aromatic C-H stretch |

| 1700 - 1725 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| 1450 - 1600 | Medium to Weak | Aromatic C=C stretch |

| 1210 - 1320 | Medium | C-O stretch (Carboxylic Acid) |

| 600 - 800 | Weak | C-S stretch |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum:

The mass spectrum of 2-Ethylthio-2,2-diphenylacetic acid is expected to show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions.

Rationale for Predicted Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 272, corresponding to the molecular weight of the compound[1][3]. The presence of sulfur may give rise to a small M+2 peak due to the natural abundance of the ³⁴S isotope.

-

Loss of Carboxylic Acid Group (-COOH): Fragmentation involving the loss of the carboxylic acid group (45 Da) would result in a fragment ion at m/z 227.

-

Loss of Ethyl Group (-CH₂CH₃): Cleavage of the ethyl group from the sulfur atom would lead to a fragment at m/z 243.

-

Loss of Ethylthio Group (-SCH₂CH₃): Loss of the entire ethylthio group (61 Da) would result in a fragment at m/z 211.

-

Formation of Diphenylmethyl Cation (Ph₂CH⁺): A prominent peak at m/z 167, corresponding to the stable diphenylmethyl cation, is also a likely fragmentation pathway. This is a common fragment for compounds containing a diphenylmethyl moiety[4].

Summary of Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Identity |

| 272 | [M]⁺ |

| 243 | [M - CH₂CH₃]⁺ |

| 227 | [M - COOH]⁺ |

| 211 | [M - SCH₂CH₃]⁺ |

| 167 | [Ph₂CH]⁺ |

Predicted adducts in positive ion mode ESI-MS include [M+H]⁺ at m/z 273.09438 and [M+Na]⁺ at m/z 295.07632[3]. In negative ion mode, [M-H]⁻ at m/z 271.07982 is expected[3].

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to achieve good ionization and minimize in-source fragmentation.

Workflow Visualizations

General Spectroscopic Analysis Workflow

Caption: Logic flow for NMR spectral data interpretation.

Mass Spectrometry Fragmentation Analysis

Sources

- 1. scbt.com [scbt.com]

- 2. 16036-85-4 CAS MSDS (2-ETHYLTHIO-2,2-DIPHENYLACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. PubChemLite - 2-ethylthio-2,2-diphenylacetic acid (C16H16O2S) [pubchemlite.lcsb.uni.lu]

- 4. 2,2-Diphenylacetic acid(117-34-0) IR Spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Ethylthio-2,2-diphenylacetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-Ethylthio-2,2-diphenylacetic acid. While a published crystal structure for this specific molecule is not currently available in open crystallographic databases, this document outlines a rigorous, field-proven methodology for its analysis. By leveraging established principles of chemical synthesis, crystallization, and X-ray diffraction, this guide serves as an authoritative protocol for researchers seeking to elucidate the three-dimensional architecture of this and similar α-thio-substituted carboxylic acids. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system from synthesis to final structural refinement and interpretation.

Introduction: The Significance of Structural Elucidation

2-Ethylthio-2,2-diphenylacetic acid (C16H16O2S) is a derivative of diphenylacetic acid, a core scaffold found in various pharmacologically active compounds.[1][2] The introduction of an ethylthio group at the α-position introduces a chiral center and a flexible side chain containing a soft sulfur atom, which can significantly influence the molecule's steric and electronic properties. These modifications can, in turn, dictate its biological activity, solid-state properties, and formulation characteristics.

A definitive single-crystal X-ray structure analysis is paramount for several reasons:

-

Unambiguous Stereochemistry: It provides an absolute confirmation of the three-dimensional arrangement of atoms, which is critical for structure-activity relationship (SAR) studies.

-

Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, including the torsion angles of the phenyl rings and the ethylthio group.

-

Intermolecular Interactions: It elucidates the network of non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. This is crucial for understanding physical properties like melting point, solubility, and polymorphism.

-

Computational Modeling: The experimental structure serves as a vital benchmark for validating and refining computational models used in drug design and materials science.

This guide will detail the necessary steps to achieve these objectives, from the synthesis of high-purity material to the final interpretation of the crystallographic data.

Synthesis and Purification of 2-Ethylthio-2,2-diphenylacetic acid

A prerequisite for successful single-crystal growth is the availability of highly pure material. The following is a plausible synthetic route based on established organic chemistry principles.

Proposed Synthetic Protocol

A likely synthetic pathway involves the α-thiolation of a diphenylacetic acid derivative.

Step 1: Synthesis of Diphenylacetic Acid Diphenylacetic acid can be synthesized via the hydroiodic acid reduction of benzilic acid or through other established methods.[2]

Step 2: Halogenation of Diphenylacetic Acid The α-position of diphenylacetic acid can be halogenated, for example, using N-Bromosuccinimide (NBS) under radical initiation to form 2-bromo-2,2-diphenylacetic acid.

Step 3: Nucleophilic Substitution with Ethanethiolate The final step would involve the nucleophilic substitution of the α-bromo intermediate with sodium ethanethiolate (NaSEt), generated by treating ethanethiol with a base like sodium hydride (NaH).

Purification and Characterization

The crude product should be purified by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). The purity of the final compound must be confirmed by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and absence of impurities.

-

Mass Spectrometry: To verify the molecular weight (272.36 g/mol ).[3][4]

-

Melting Point Analysis: The reported melting point is 127-129 °C.[3] A sharp melting range is indicative of high purity.

Single-Crystal Growth: The Art and Science

Growing diffraction-quality single crystals is often the most challenging step. Success relies on a systematic screening of conditions.

Solvent Selection

The ideal solvent or solvent system should exhibit moderate solubility for the compound, allowing for slow precipitation as conditions change. A screening of solvents with varying polarities is recommended.

| Solvent Class | Examples | Rationale |

| Alcohols | Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding, which may compete with or facilitate crystal packing. |

| Aromatic | Toluene, Benzene | May engage in π-stacking interactions with the phenyl rings. |

| Halogenated | Dichloromethane, Chloroform | Offer a different polarity profile. |

| Esters | Ethyl Acetate | A moderately polar aprotic solvent. |

Crystallization Techniques

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized cover slip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, reducing the solubility and promoting crystal growth.

X-ray Diffraction Data Collection and Processing

Once suitable crystals are obtained, the next phase is to collect the X-ray diffraction data.

Experimental Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection Parameters

A modern CCD or CMOS-based diffractometer is used. Key parameters to consider are:

-

X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in better diffraction data.

-

Data Collection Strategy: A series of frames are collected at different crystal orientations (using ω and φ scans) to ensure complete data coverage.

Data Processing

-

Integration: The raw diffraction images are processed to determine the position and intensity of each reflection.

-

Scaling and Merging: Intensities from different frames are scaled to a common level, and symmetry-equivalent reflections are merged.

-

Absorption Correction: A correction is applied to account for the absorption of X-rays by the crystal.

Structure Solution and Refinement

This is the process of converting the diffraction data into a 3D atomic model.

Structure Solution

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

-

Initial Phasing: Direct methods (e.g., using software like SHELXT) are typically employed to obtain an initial electron density map, from which the positions of the heavier atoms (like sulfur) and many of the carbon and oxygen atoms can be identified.

Structure Refinement

The initial atomic model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL). This iterative process involves:

-

Assigning Atomic Positions: All non-hydrogen atoms are located from the electron density map.

-

Anisotropic Refinement: The thermal motion of non-hydrogen atoms is modeled using anisotropic displacement parameters.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Final Refinement Cycles: The refinement is continued until the model converges, indicated by a stable R-factor (a measure of the agreement between the calculated and observed structure factors).

Analysis of the Crystal Structure

With a fully refined structure, a detailed analysis can be performed.

Molecular Structure and Conformation

The analysis will reveal precise bond lengths, bond angles, and torsion angles. Key parameters to analyze include:

-

C-S Bond Lengths: Expected to be in the range of 1.80-1.85 Å.

-

C=O Bond Length: Typically around 1.20-1.23 Å in carboxylic acids.[5]

-

Phenyl Ring Torsion Angles: The orientation of the two phenyl rings relative to the acetic acid backbone will define the overall molecular conformation.

Supramolecular Assembly and Intermolecular Interactions

A crucial aspect of the analysis is understanding how the molecules pack in the crystal lattice.

-

Hydrogen Bonding: Carboxylic acids commonly form centrosymmetric dimers via O-H···O hydrogen bonds between the carboxyl groups.[6] The geometry of this interaction (donor-acceptor distance and angle) should be quantified.

-

Other Interactions: The presence of other non-covalent interactions, such as C-H···π or π-π stacking between the phenyl rings, should be investigated.

Caption: Expected hydrogen-bonded dimer formation in carboxylic acids.

Crystallographic Data Summary

All relevant crystallographic data should be summarized in a standard table format.

| Parameter | Expected Value/Information |

| Formula | C16 H16 O2 S |

| Formula Weight | 272.36 |

| Crystal System | To be determined (e.g., Monoclinic) |

| Space Group | To be determined (e.g., P2₁/c) |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | To be determined |

| Final R indices [I > 2σ(I)] | R1, wR2 |

| Goodness-of-fit on F² | S |

Conclusion

The structural analysis of 2-Ethylthio-2,2-diphenylacetic acid, while not yet publicly documented, is achievable through a systematic application of established chemical and crystallographic techniques. This guide provides a robust, scientifically-grounded framework for any researcher or drug development professional aiming to undertake this analysis. The resulting crystal structure will offer invaluable insights into the molecule's conformation, stereochemistry, and intermolecular interactions, providing a solid foundation for understanding its physicochemical properties and potential biological function. The final crystallographic information should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to benefit the wider scientific community.

References

-

PubChem. (n.d.). 2-ethylthio-2,2-diphenylacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). Diphenylacetic acid. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2010). Synthesis, X-ray crystallographic structures of thio substituted N-acetyl N '-methylamide alanine and evaluation of sp2 sulfur parameters of the CFF91 force field. ResearchGate. Retrieved from [Link]

-

Molbase. (n.d.). Diphenylacetic acid. Retrieved from [Link]

-

Al-Omary, F. A. M., et al. (2021). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Diphenylacetic acid. Retrieved from [Link]

Sources

- 1. Diphenylacetic Acid | C14H12O2 | CID 8333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. 16036-85-4 CAS MSDS (2-ETHYLTHIO-2,2-DIPHENYLACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid [mdpi.com]

An In-depth Technical Guide to the Core Starting Materials for the Synthesis of 2-Ethylthio-2,2-diphenylacetic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development, detailing the foundational starting materials and synthetic strategies for producing 2-Ethylthio-2,2-diphenylacetic acid. The document provides an in-depth analysis of the chemical principles, reaction mechanisms, and practical experimental protocols involved.

Introduction to 2-Ethylthio-2,2-diphenylacetic acid

2-Ethylthio-2,2-diphenylacetic acid is a carboxylic acid derivative characterized by a quaternary carbon atom bonded to two phenyl groups, a carboxylic acid moiety, and an ethylthio (-S-CH₂CH₃) group. This structure, particularly the diphenylacetic acid backbone, is a key feature in various pharmacologically active compounds. The introduction of a thioether linkage offers opportunities for modifying properties such as lipophilicity, metabolic stability, and receptor binding affinity. Understanding the synthesis of this molecule begins with a thorough examination of its most logical and accessible starting materials.

Primary Synthetic Pathway: From Benzil to Benzilic Acid

The most established and efficient route to synthesizing the core diphenylacetic acid structure is through the Benzil-Benzilic Acid Rearrangement. This classic organic reaction provides the immediate precursor, Benzilic Acid, from a readily available 1,2-diketone, Benzil.

Foundational Starting Material: Benzil

Benzil (1,2-diphenylethane-1,2-dione) is the ultimate starting material for this synthetic sequence. It is a yellow crystalline solid that is commercially available and serves as the substrate for a base-catalyzed 1,2-rearrangement.

Key Transformation: The Benzilic Acid Rearrangement

First reported by Justus von Liebig in 1838, this reaction is the archetypal rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid.[1] The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of benzil. This is followed by a 1,2-migration of a phenyl group, leading to the formation of benzilic acid after an acidic workup.[2][3][4]

Mechanism Causality: The reaction proceeds because the formation of a stable carboxylate salt is a strong thermodynamic driving force. The key step is the irreversible 1,2-phenyl shift, which alleviates the electrostatic repulsion between the two adjacent carbonyl carbons in the initial reactant. The reaction works best with substrates like benzil that lack enolizable protons, thereby avoiding competing reactions like aldol condensation.[1]

Caption: Mechanism of the Benzil-Benzilic Acid Rearrangement.

This protocol is based on established laboratory procedures for the benzilic acid rearrangement.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of benzil in 100 mL of 95% ethanol.

-

Base Addition: Separately, dissolve 10.0 g of potassium hydroxide in 20 mL of distilled water. Once dissolved, add this aqueous KOH solution to the ethanolic solution of benzil.

-

Reflux: Heat the resulting mixture to reflux using a heating mantle. The solution will typically turn a dark violet or orange color.[5] Continue refluxing for approximately 20-30 minutes.

-

Precipitation of Potassium Benzilate: After reflux, cool the reaction mixture in an ice bath. The potassium salt of benzilic acid will begin to precipitate. Scratching the inside of the flask with a glass rod can aid crystallization.[5]

-

Isolation of the Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol to remove any unreacted benzil.

-

Acidification: Dissolve the collected potassium benzilate salt in approximately 200 mL of warm water. Slowly, and with stirring, add concentrated hydrochloric acid until the solution is strongly acidic (test with litmus or pH paper).

-

Final Product Isolation: Benzilic acid will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation. Collect the benzilic acid by vacuum filtration, wash with cold water to remove inorganic salts, and allow it to air dry or dry in a desiccator.

Core Synthesis: Thioetherification of Benzilic Acid

With benzilic acid in hand, the next critical step is the introduction of the ethylthio group. This is achieved through a substitution reaction where the hydroxyl group of benzilic acid is replaced by an ethylthio group from ethanethiol.

Key Starting Materials & Reagents

| Reagent/Material | Role | Rationale for Use |

| Benzilic Acid | Primary Substrate | Contains the diphenylacetic acid core and a tertiary alcohol leaving group. |

| Ethanethiol (EtSH) | Nucleophile | Source of the ethylthio group. Thiols are potent nucleophiles. |

| Strong Acid (e.g., H₂SO₄, HCl) | Catalyst | Protonates the hydroxyl group, converting it into a good leaving group (H₂O). |

| Aprotic Solvent (e.g., Dichloromethane) | Reaction Medium | Solubilizes the organic reactants without participating in the reaction. |

Mechanistic Pathway: Acid-Catalyzed SN1 Substitution

The conversion of benzilic acid to 2-Ethylthio-2,2-diphenylacetic acid is best explained by an SN1 (Substitution Nucleophilic Unimolecular) mechanism.

-

Protonation of the Hydroxyl Group: A strong acid catalyst protonates the tertiary hydroxyl group of benzilic acid, transforming it into an oxonium ion (-OH₂⁺), which is an excellent leaving group.

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a tertiary benzylic carbocation. This carbocation is highly stabilized by resonance delocalization of the positive charge across the two adjacent phenyl rings. This stabilization is the primary reason the SN1 pathway is favored.

-

Nucleophilic Attack by Thiol: The sulfur atom of ethanethiol, a strong nucleophile, attacks the electrophilic carbocation.

-

Deprotonation: A weak base (e.g., water or another molecule of ethanethiol) removes the proton from the sulfur atom, yielding the final neutral product, 2-Ethylthio-2,2-diphenylacetic acid.

Caption: Experimental workflow for the SN1 thioetherification of Benzilic Acid.

Proposed Experimental Protocol

Disclaimer: This is a generalized protocol based on established chemical principles for SN1 reactions involving tertiary alcohols and thiols. Researchers should conduct their own safety and optimization studies.

-

Reaction Setup: In a fume hood, dissolve 5.0 g of benzilic acid in 50 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.5 equivalents of ethanethiol.

-

Catalyst Introduction: While maintaining the temperature at 0 °C, add a catalytic amount (e.g., 3-5 drops) of concentrated sulfuric acid to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid), and finally with 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography to yield pure 2-Ethylthio-2,2-diphenylacetic acid.

Conclusion

The synthesis of 2-Ethylthio-2,2-diphenylacetic acid is fundamentally anchored to the availability of benzilic acid as the core starting material. The most practical and well-documented route to benzilic acid itself is the base-catalyzed rearrangement of benzil. The subsequent conversion to the target thioether is achieved through a mechanistically sound, acid-catalyzed SN1 substitution with ethanethiol. This strategic, two-step approach provides a reliable and scalable pathway for researchers and drug development professionals to access this and other structurally related diphenylacetic acid derivatives.

References

-

Wu, Y.-C. M., & Swager, T. M. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. Journal of the American Chemical Society, 141(32), 12498–12501. [Link]

-

ChemOrgChem. (2024, July 21). Benzil-Benzilic Acid Rearrangement | Basics, Mechanism| Solved Examples [Video]. YouTube. [Link]

-

All about chemistry. (2018, January 8). Benzil-Benzilic acid Rearrangement - Definition, Mechanism with examples [Video]. YouTube. [Link]

-

MKA Sir-The Ultimate Chemistry. (2019, December 3). Benzilic Acid Rearrangement || Basics to Advanced || Super concepts & Tricky Problems [Video]. YouTube. [Link]

-

Majid, R. (n.d.). The benzilic acid rearrangement. University of Babylon. [Link]

-

Royal Society of Chemistry. (n.d.). Benzilic Acid Rearrangement. [Link]

Sources

An In-depth Technical Guide to 2-Ethylthio-2,2-diphenylacetic Acid Derivatives and Analogs: Synthesis, Potential Biological Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly pertaining to "2-Ethylthio-2,2-diphenylacetic acid" is limited. This guide synthesizes information from structurally related diphenylacetic acid and thioether-containing compounds to provide a comprehensive technical overview of its potential synthesis, properties, and biological activities. All information extrapolated from analogous compounds is clearly indicated and supported by appropriate citations.

Introduction

The diphenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of pharmacological activities, including anticonvulsant and glycine transporter-1 (GlyT-1) inhibitory effects. The introduction of a thioether moiety, as in the case of 2-Ethylthio-2,2-diphenylacetic acid, offers an intriguing modification that could significantly influence the compound's physicochemical properties and biological profile. Thioethers are known to participate in various biological interactions and can alter a molecule's lipophilicity, metabolic stability, and target-binding affinity.

This technical guide provides a comprehensive exploration of 2-Ethylthio-2,2-diphenylacetic acid, its derivatives, and analogs. Given the scarcity of direct research on this specific molecule, this document leverages data from closely related structures to build a predictive framework for its synthesis, potential mechanisms of action, and therapeutic applications. We will delve into plausible synthetic routes, explore potential biological targets based on structure-activity relationships of analogous compounds, and propose future research directions to unlock the full potential of this chemical class.

I. The Core Moiety: Physicochemical Properties of 2-Ethylthio-2,2-diphenylacetic Acid

2-Ethylthio-2,2-diphenylacetic acid is a carboxylic acid featuring a diphenylmethyl core with an ethylthio substituent at the alpha position.

| Property | Value | Source |

| CAS Number | 16036-85-4 | [1] |

| Molecular Formula | C₁₆H₁₆O₂S | [1] |

| Molecular Weight | 272.36 g/mol | [1] |

The presence of the two phenyl rings contributes to the molecule's lipophilicity, while the carboxylic acid group provides a site for ionization and potential salt formation. The ethylthio group introduces a flexible, lipophilic chain with a sulfur atom that can engage in hydrogen bonding and other non-covalent interactions.

II. Potential Synthetic Pathways

Hypothetical Synthesis Workflow

A potential route could start from 2-bromo-2,2-diphenylacetic acid, which can be synthesized from diphenylacetic acid. The subsequent nucleophilic substitution with sodium ethanethiolate would yield the desired product.

Caption: A potential synthetic workflow for 2-Ethylthio-2,2-diphenylacetic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Bromo-2,2-diphenylacetic Acid

-

To a solution of diphenylacetic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS).

-

Initiate the reaction using a radical initiator (e.g., AIBN) or by exposing the mixture to UV light.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to obtain crude 2-bromo-2,2-diphenylacetic acid.

-

Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of 2-Ethylthio-2,2-diphenylacetic Acid

-

Prepare sodium ethanethiolate by reacting ethanethiol with a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

-

Add a solution of 2-bromo-2,2-diphenylacetic acid in the same solvent to the sodium ethanethiolate solution at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and acidify the mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

III. Potential Biological Activities and Mechanisms of Action

The biological activity of 2-Ethylthio-2,2-diphenylacetic acid can be inferred from the known activities of its structural analogs.

Anticonvulsant Activity

Derivatives of diphenylacetic acid have been investigated for their anticonvulsant properties. For example, 1-diphenylacetyl-4-aryl(thio)semicarbazides have shown significant effects on the central nervous system in animal models.[2] The diphenylmethyl group is a key pharmacophore in several anticonvulsant drugs.

Glycine Transporter-1 (GlyT-1) Inhibition

A promising area of investigation for this class of compounds is the inhibition of the glycine transporter-1 (GlyT-1). GlyT-1 is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition leads to increased synaptic glycine levels.[3] This potentiation of N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission is a therapeutic strategy for schizophrenia and other CNS disorders.[4][5][6][7] The structural similarity of 2-Ethylthio-2,2-diphenylacetic acid to known GlyT-1 inhibitors suggests it could be a candidate for this target.

Signaling Pathway: GlyT-1 Inhibition and NMDA Receptor Modulation

Inhibition of GlyT-1 by a molecule like 2-Ethylthio-2,2-diphenylacetic acid would lead to an increase in extracellular glycine. Glycine acts as a co-agonist at the NMDA receptor, meaning its presence is required for receptor activation by glutamate. By increasing glycine availability, the NMDA receptor is more readily activated, leading to enhanced glutamatergic signaling.

Caption: Proposed mechanism of action via GlyT-1 inhibition.

IV. Structure-Activity Relationships (SAR) of Analogs

Insights into the potential activity of 2-Ethylthio-2,2-diphenylacetic acid can be gained by examining the SAR of related diphenylacetic acid and thioether-containing molecules.

| Compound Class | Key Structural Features | Observed Activity | Reference |

| Diphenylacetyl(thio)semicarbazides | Diphenylacetyl core with varied aryl (thio)semicarbazide moieties. | Anticonvulsant activity in animal models. | [2] |

| (Phenylthio)acetic acid derivatives | Phenyl ring with a thioacetic acid side chain. | The core structure is used in various biologically active compounds. | |

| GlyT-1 Inhibitors | Often contain a central scaffold with lipophilic aromatic groups and a carboxylic acid or bioisostere. | Potent inhibition of glycine transport. | [4][6] |

The introduction of the ethylthio group at the α-position of diphenylacetic acid is a novel modification. Its impact on biological activity would depend on how it influences the overall conformation, lipophilicity, and interaction with the target protein's binding pocket.

V. Future Research and Development

The therapeutic potential of 2-Ethylthio-2,2-diphenylacetic acid and its analogs remains largely unexplored. Future research efforts should focus on:

-

Development of a reliable and scalable synthesis: An efficient synthetic route is crucial for producing sufficient quantities for biological evaluation.

-

In vitro biological screening: The compound and its derivatives should be screened against a panel of relevant biological targets, with a primary focus on GlyT-1 and other CNS-related receptors and transporters.

-

Structure-activity relationship studies: A library of analogs with variations in the thioether alkyl chain and substitutions on the phenyl rings should be synthesized and tested to establish a clear SAR.

-

Pharmacokinetic and in vivo studies: Promising lead compounds should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties and tested in relevant animal models of CNS disorders.

VI. Conclusion

While direct experimental data on 2-Ethylthio-2,2-diphenylacetic acid is currently lacking, a comprehensive analysis of its structural components and the activities of related compounds suggests it is a molecule of significant interest for drug discovery, particularly in the area of CNS disorders. Its unique combination of a diphenylacetic acid core and an ethylthio substituent warrants further investigation. The synthetic strategies and potential biological activities outlined in this guide provide a solid foundation for future research aimed at unlocking the therapeutic potential of this intriguing class of molecules.

References

Sources

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Transport mechanism and pharmacology of the human GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GlyT1 inhibition promotes neuroprotection in the middle cerebral artery occlusion model through the activation of GluN2A-containing NMDAR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Ethylthio-2,2-diphenylacetic Acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility characteristics of 2-Ethylthio-2,2-diphenylacetic acid. Given the absence of extensive published solubility data for this specific compound, this document emphasizes robust experimental design and accurate data interpretation, drawing upon the known properties of structurally analogous compounds.

Introduction to 2-Ethylthio-2,2-diphenylacetic Acid: A Compound of Interest

2-Ethylthio-2,2-diphenylacetic acid, with the chemical formula C₁₆H₁₆O₂S and a molecular weight of 272.36 g/mol , is a diphenylacetic acid derivative.[1][2][3] Its structure, featuring two phenyl rings and a carboxylic acid group, suggests a significant degree of lipophilicity, which is likely to influence its solubility profile in various organic solvents. The presence of the ethylthio group further modulates its polarity and potential for intermolecular interactions. Understanding the solubility of this compound is a critical prerequisite for its application in various research and development contexts, including:

-

Drug Discovery and Development: Solubility is a key determinant of a compound's bioavailability and formulation possibilities.

-

Chemical Synthesis: Knowledge of solubility is essential for reaction optimization, purification, and crystallization processes.

-

Material Science: The solubility characteristics can inform the selection of appropriate solvents for creating films, coatings, or other material formulations.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 16036-85-4 | [1][2] |

| Molecular Formula | C₁₆H₁₆O₂S | [1][2][3] |

| Molecular Weight | 272.36 g/mol | [1][2][3] |

| Melting Point | 127-129 °C | [2] |

Theoretical Considerations and Predictive Analysis

In the absence of empirical data, a predictive analysis based on the solubility of structurally similar compounds can guide the initial selection of solvents.

-

Phenylacetic Acid: This simpler analogue is known to be soluble in organic solvents such as ethanol, ether, and chloroform, while exhibiting limited solubility in water.[4][5] This suggests that the diphenylacetic acid backbone of our target compound will favor solubility in organic media.

-

2,2-Diphenylacetic Acid: This direct parent compound is slightly soluble in water (0.13 g/L) and can be crystallized from solvents like benzene, water, or 50% aqueous ethanol.[6] This further reinforces the expectation of good solubility in a range of organic solvents.

Based on these comparisons, a range of solvents with varying polarities should be investigated to establish a comprehensive solubility profile for 2-Ethylthio-2,2-diphenylacetic acid.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes a robust method for determining the solubility of 2-Ethylthio-2,2-diphenylacetic acid. This method is designed to be self-validating by incorporating equilibrium confirmation and multiple measurements.

3.1. Materials and Equipment

-

2-Ethylthio-2,2-diphenylacetic acid (analytical standard)

-

A range of organic solvents (HPLC grade or equivalent) of varying polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, ethanol, methanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

3.2. Experimental Workflow

The overall workflow for solubility determination is depicted in the following diagram:

Caption: Experimental workflow for determining the solubility of 2-Ethylthio-2,2-diphenylacetic acid.

3.3. Detailed Protocol

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of 2-Ethylthio-2,2-diphenylacetic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. The concentration should be constant at equilibrium.

Step 3: Sample Processing

-

After equilibration, centrifuge the vials at high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

Step 4: Analysis by HPLC

-

Prepare a series of calibration standards of 2-Ethylthio-2,2-diphenylacetic acid of known concentrations in a suitable solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standards.

-

Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples into the HPLC system and record the peak areas.

Step 5: Calculation of Solubility

-

Use the calibration curve to determine the concentration of 2-Ethylthio-2,2-diphenylacetic acid in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the respective solvent.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Solubility of 2-Ethylthio-2,2-diphenylacetic acid in Various Organic Solvents at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 1.9 | Record experimental data | Calculate from mg/mL |

| Toluene | 2.4 | Record experimental data | Calculate from mg/mL |

| Dichloromethane | 9.1 | Record experimental data | Calculate from mg/mL |

| Ethyl Acetate | 6.0 | Record experimental data | Calculate from mg/mL |

| Acetone | 21 | Record experimental data | Calculate from mg/mL |

| Isopropanol | 18 | Record experimental data | Calculate from mg/mL |

| Ethanol | 25 | Record experimental data | Calculate from mg/mL |

| Methanol | 33 | Record experimental data | Calculate from mg/mL |

Interpretation of Results:

The solubility data should be analyzed in the context of solvent polarity and the structural features of 2-Ethylthio-2,2-diphenylacetic acid. It is anticipated that the compound will exhibit higher solubility in less polar and moderately polar aprotic solvents due to its significant nonpolar surface area from the two phenyl rings. The carboxylic acid group may contribute to some solubility in polar protic solvents through hydrogen bonding.

Conclusion and Future Directions

This guide provides a comprehensive methodology for determining and understanding the solubility of 2-Ethylthio-2,2-diphenylacetic acid in organic solvents. By following the detailed experimental protocol, researchers can generate reliable and reproducible solubility data, which is essential for advancing the use of this compound in various scientific and industrial applications.

Future work should focus on expanding the range of solvents tested and investigating the temperature dependence of solubility to provide a more complete physicochemical profile of this compound.

References

-

Solubility of Things. Phenylacetic acid. [Link]

-

PubChemLite. 2-ethylthio-2,2-diphenylacetic acid (C16H16O2S). [Link]

-

Sciencemadness Wiki. Phenylacetic acid. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 16036-85-4 CAS MSDS (2-ETHYLTHIO-2,2-DIPHENYLACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. PubChemLite - 2-ethylthio-2,2-diphenylacetic acid (C16H16O2S) [pubchemlite.lcsb.uni.lu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 6. 2,2-Diphenylacetic acid CAS#: 117-34-0 [m.chemicalbook.com]

Methodological & Application

Application Notes and Experimental Protocols for 2-Ethylthio-2,2-diphenylacetic acid

Forward

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 2-Ethylthio-2,2-diphenylacetic acid. Given the limited availability of published experimental data for this specific molecule, this guide presents a proposed synthetic protocol based on established and reliable organic chemistry principles, alongside detailed methodologies for its characterization and exploration of its potential utility. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both safety and success in the laboratory.

Introduction to 2-Ethylthio-2,2-diphenylacetic acid

2-Ethylthio-2,2-diphenylacetic acid is a carboxylic acid derivative characterized by a diphenylacetic acid backbone with an ethylthio substituent at the alpha-position. The presence of the diphenylmethyl group offers a scaffold found in numerous biologically active compounds, while the thioether linkage introduces a site for potential metabolic activity and further chemical modification. The structural combination suggests potential applications in medicinal chemistry and materials science, warranting the development of a reliable synthetic and analytical framework.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 16036-85-4 | [1][2] |

| Molecular Formula | C₁₆H₁₆O₂S | [2] |

| Molecular Weight | 272.36 g/mol | [2] |

| Melting Point | 127-129 °C | [2] |

| Appearance | Off-white powder/solid | [3] |

Safety and Handling: 2-Ethylthio-2,2-diphenylacetic acid is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and serious eye irritation (Category 2A).[1] It may also cause respiratory tract irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3] All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis Protocol

The following is a proposed two-step synthetic route for 2-Ethylthio-2,2-diphenylacetic acid, commencing from the commercially available diphenylacetic acid. This pathway is designed for its efficiency and reliance on well-documented chemical transformations.

Workflow of the Proposed Synthesis:

Caption: Proposed two-step synthesis of 2-Ethylthio-2,2-diphenylacetic acid.

Step 1: α-Bromination of Diphenylacetic Acid

This step involves the radical bromination of diphenylacetic acid at the alpha-position using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.

Materials and Reagents:

-

Diphenylacetic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diphenylacetic acid (1 equivalent).

-

Dissolve the starting material in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide by-product.

-

Wash the filtrate with a saturated solution of sodium bicarbonate to quench any remaining acid and unreacted NBS.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of dichloromethane and hexanes to yield α-bromo-diphenylacetic acid as a white solid.

Step 2: Nucleophilic Substitution with Ethanethiol

This step involves the substitution of the bromine atom with an ethylthio group via a nucleophilic attack by the sodium salt of ethanethiol.

Materials and Reagents:

-

α-Bromo-diphenylacetic acid

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethanethiol

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

Protocol:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) to the THF.

-

Slowly add ethanethiol (1.2 equivalents) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiolate.

-

In a separate flask, dissolve α-bromo-diphenylacetic acid (1 equivalent) in anhydrous THF.

-

Add the solution of α-bromo-diphenylacetic acid dropwise to the sodium thiolate suspension at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-Ethylthio-2,2-diphenylacetic acid.

Characterization

A thorough characterization of the synthesized 2-Ethylthio-2,2-diphenylacetic acid is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Predicted Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Phenyl protons (multiplet), ethyl group protons (quartet and triplet), carboxylic acid proton (singlet). |

| ¹³C NMR | Carboxylic acid carbon, quaternary carbon, phenyl carbons, ethyl group carbons. |

| FT-IR (cm⁻¹) | O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-S stretch (~700 cm⁻¹). |

| Mass Spec (m/z) | [M-H]⁻ for ESI- or [M+H]⁺ for ESI+. |

Potential Applications and Future Research Directions

While specific applications for 2-Ethylthio-2,2-diphenylacetic acid are not yet established in the literature, its structural features suggest several promising avenues for investigation in drug discovery and materials science.

Medicinal Chemistry

The diphenylacetic acid scaffold is a key component in a variety of pharmaceuticals. The introduction of the ethylthio group could modulate the pharmacokinetic and pharmacodynamic properties of this scaffold. Potential areas of interest include:

-

Anticholinergic Agents: Diphenylacetic acid derivatives are known to act as anticholinergic agents. The novel substitution may lead to compounds with altered receptor binding affinities and selectivities.

-

Ion Channel Modulators: The diphenylmethyl moiety is present in several known ion channel blockers. The synthesized compound could be screened for activity against various ion channels.

Polymer Science

Carboxylic acids and thioethers are both functional groups that can be utilized in polymer synthesis and modification.

-

Monomer for Polyester Synthesis: The carboxylic acid functionality allows for its use as a monomer in the synthesis of polyesters, potentially imparting unique thermal or optical properties due to the bulky diphenyl group.

-

Post-Polymerization Modification: The thioether can be oxidized to a sulfoxide or sulfone, which can alter the polarity and reactivity of polymers incorporating this moiety. This is a strategy used in creating versatile polymer platforms for further functionalization.[4][5][6][7][8][9]

Proposed Signaling Pathway for Investigation:

Caption: Hypothetical interaction with the muscarinic acetylcholine receptor signaling pathway.

Conclusion

This document provides a foundational guide for the synthesis, characterization, and potential exploration of 2-Ethylthio-2,2-diphenylacetic acid. The proposed protocols are based on robust and well-established chemical principles, offering a clear path for researchers to produce and study this novel compound. The outlined potential applications in medicinal chemistry and polymer science are intended to inspire further investigation into the properties and utility of this molecule. As with all research, careful execution of the experimental procedures and thorough analysis of the results are paramount to achieving success.

References

-

Wu, Y.-C. M., & Swager, T. M. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. Journal of the American Chemical Society, 141(32), 12498–12501. [Link]

-